molecular formula C15H19NO3S B2792143 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide CAS No. 863020-56-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide

Cat. No.: B2792143
CAS No.: 863020-56-8
M. Wt: 293.38
InChI Key: UOLODONILUNCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide is a specialized chemical compound featuring a butyramide framework linked to a sulfone-containing dihydrothiophene ring and a p-tolyl group. This molecular architecture, characterized by the 1,1-dioxide modification on the thiophene ring, creates distinct electronic properties and potential hydrogen bonding capabilities that are valuable for pharmaceutical and biochemical research. Compounds incorporating the 1,1-dioxido-2,3-dihydrothiophene scaffold have demonstrated significant research utility across multiple domains . Researchers are investigating similar structural frameworks for their potential in ion channel modulation, particularly as Kv1.3 potassium channel blockers, which represent a promising target for autoimmune disease research . The butyramide moiety present in this compound is of particular interest as it may function as a carrier for butyric acid, a biologically active metabolite known to influence cellular processes. Recent studies on similar butyramide derivatives have shown beneficial effects on skin keratinocytes, including enhanced proliferation, improved barrier function through increased tight junction proteins, reduced oxidative stress via Nrf2 upregulation and NF-κB suppression, and accelerated wound healing capabilities . The structural similarity to known bioactive molecules suggests potential research applications in inflammation studies, dermatological research, and metabolic pathway investigation. The p-tolyl substituent may contribute to enhanced membrane permeability and overall pharmacokinetic properties, making this compound valuable for structure-activity relationship studies. Researchers should note that this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Proper handling procedures and storage under recommended conditions are essential to maintain compound integrity. Researchers are encouraged to consult the product certificate of analysis for specific quality control data, including purity verification and structural confirmation.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-3-4-15(17)16(13-7-5-12(2)6-8-13)14-9-10-20(18,19)11-14/h5-10,14H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLODONILUNCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(p-tolyl)butyramide is a compound of interest due to its unique structural properties and potential biological applications. The compound features a dioxido-dihydrothiophene moiety, which is known for its reactivity and ability to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H19N2O4S
  • Molecular Weight : 325.39 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Dioxido-Dihydrothiophene Ring : This step involves the oxidation of a thiophene derivative.
  • Attachment of the p-Tolyl Group : A nucleophilic substitution reaction is used to introduce the p-tolyl group.
  • Formation of the Butyramide Moiety : An amidation reaction finalizes the structure by attaching the butyric acid derivative.

The biological activity of this compound is attributed to its interactions with specific molecular targets. The dioxido group enhances its potential to act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins or enzymes. This interaction can lead to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiophene moieties have shown effectiveness against various bacterial strains, including antibiotic-resistant strains.

CompoundActivityMIC (µg/mL)
This compoundAntibacterialTBD
Similar Thiophene DerivativeAntibacterial0.41

Case Studies

Several studies have explored the biological implications of similar compounds:

  • Study on Antimicrobial Properties : A recent study demonstrated that a thiophene-based compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives may also possess antimicrobial properties.
    "Compounds containing thiophene structures have shown selective and potent antibacterial activity against Gram-positive bacteria" .
  • Enzyme Inhibition Studies : Another study focused on enzyme interactions where derivatives were found to inhibit specific enzymes involved in metabolic pathways. The mechanism involved competitive inhibition where the compound mimicked substrate binding.

Comparison with Similar Compounds

Acyl Chain Length Variations: Evidence from Sulfamoyl Phenyl Analogs

Compounds 5a–5d () share a sulfamoyl phenyltetrahydrofuran core but differ in acyl chain length (C4–C7). Key comparative

Compound Acyl Chain Melting Point (°C) Yield (%) [α]D (c, solvent) EI-MS [M+H]+
5a Butyramide 180–182 51.0 +4.5° (0.10, MeOH) 327.4
5b Pentanamide 174–176 45.4 +5.7° (0.08, MeOH) 341.4
5c Hexanamide 142–143 48.3 +6.4° (0.10, MeOH) 355.4
5d Heptanamide 143–144 45.4 +4.7° (0.10, MeOH) 369.4

Key Trends :

  • Melting Points : Longer acyl chains reduce melting points (e.g., 5a vs. 5c: Δ ~38°C). This trend aligns with increased chain flexibility and reduced crystallinity .
  • Yields : Moderate yields (45–51%) suggest synthetic efficiency is minimally affected by chain length.
  • Optical Activity : Specific rotation ([α]D) varies slightly, indicating stereochemical sensitivity to substituents .

Comparison with Target Compound :
The target compound’s butyramide group (C4) would likely exhibit a higher melting point than longer-chain analogs (e.g., pentanamide or hexanamide derivatives). Its synthesis yield may align with 5a (~51%) if similar methods are employed.

Core Structural Differences: Sulfone vs. Sulfamoyl Groups

The target compound’s dihydrothiophene sulfone core differs from the tetrahydrofuran sulfamoyl group in 5a–5d. These structural variations influence physicochemical properties:

  • Solubility : The dihydrothiophene sulfone may enhance solubility in polar aprotic solvents compared to the sulfamoyl phenyl group.

Aromatic Substituent Effects: p-Tolyl vs. Sulfamoyl Phenyl

The target’s p-tolyl group introduces methyl-derived lipophilicity, whereas 5a–5d feature a sulfamoyl phenyl group with higher polarity. This difference could impact:

  • Metabolic Stability : The p-tolyl group may slow oxidative metabolism compared to sulfamoyl phenyl .
  • Bioavailability : Increased lipophilicity might enhance membrane permeability.

Legislative Context: Butyramide Derivatives in Controlled Substances

lists structurally related butyramides (e.g., N-(4-methoxyphenyl)-N-(1-phenethylpiperidin-4-yl)butyramide) pending legislative correction. These analogs are likely regulated due to structural similarities to opioids (e.g., fentanyl derivatives).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.